Ciprofloxacin hydrochloride monohydrate

Catalog No.
S523836
CAS No.
86393-32-0
M.F
C17H21ClFN3O4
M. Wt
385.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ciprofloxacin hydrochloride monohydrate

Resolving solubility and stability challenges: Ciprofloxacin HCl monohydrate avoids pH disruption and precipitation in Mueller-Hinton broth or PBS. • >400-fold higher solubility than free base prevents premature precipitation in MIC assays. • Stable monohydrate lattice resists hygroscopic weight variability, ensuring batch consistency. • Ideal for tableting, spray-drying, and aqueous formulation with predictable compressibility and thermal stability (Td 310-340°C).

CAS Number

86393-32-0

Product Name

Ciprofloxacin hydrochloride monohydrate

IUPAC Name

1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrate;hydrochloride

Molecular Formula

C17H21ClFN3O4

Molecular Weight

385.8 g/mol

InChI

InChI=1S/C17H18FN3O3.ClH.H2O/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24;;/h7-10,19H,1-6H2,(H,23,24);1H;1H2

InChI Key

ARPUHYJMCVWYCZ-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

Anhydrous, Ciprofloxacin Hydrochloride, Bay 09867, Bay-09867, Bay09867, Ciprinol, Cipro, Ciprofloxacin, Ciprofloxacin Hydrochloride, Ciprofloxacin Hydrochloride Anhydrous, Ciprofloxacin Monohydrochloride Monohydrate, Hydrochloride Anhydrous, Ciprofloxacin, Hydrochloride, Ciprofloxacin, Monohydrate, Ciprofloxacin Monohydrochloride, Monohydrochloride Monohydrate, Ciprofloxacin

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O.O.Cl

The exact mass of the compound Ciloxan is 385.1205 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Diseases Category - Chemically-Induced Disorders - Drug-Related Side Effects and Adverse Reactions - Metabolic Side Effects of Drugs and Substances - Cytochrome P-450 Enzyme Inhibitors - Cytochrome P-450 CYP1A2 Inhibitors. It belongs to the ontological category of hydrate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

500 mg, 1 g, 5 g

Ciprofloxacin hydrochloride monohydrate is a second-generation fluoroquinolone antibiotic widely procured for its broad-spectrum antimicrobial activity and favorable physicochemical profile. As the commercially standardized salt form, it incorporates a single water molecule within its crystal lattice, providing a critical balance of high aqueous solubility and thermodynamic stability under ambient conditions [1]. Compared to the free base, the hydrochloride monohydrate form exhibits enhanced processability in both solid-state manufacturing and aqueous formulation, making it the preferred active pharmaceutical ingredient (API) and research standard for microbiological assays, cell culture media preparation, and advanced drug delivery system engineering [2].

Procurement Fit

Official Pharmacopoeial Reference Standard Designated by USP, EP, and BP for ciprofloxacin HCl assay, impurity profiling, and method validation.
High-Aqueous-Solubility Salt Form Monohydrochloride monohydrate ensures reliable dissolution (35 mg/mL) for analytical stock solutions and formulation research.
Analytical and Microbiological Research Tool Supports HPLC-UV/fluorescence methods, dissolution testing, and antimicrobial susceptibility studies as a characterized reference compound.

Substituting ciprofloxacin hydrochloride monohydrate with ciprofloxacin free base or anhydrous forms introduces severe formulation and handling liabilities. The free base is practically insoluble in water, requiring the addition of strong acids to achieve dissolution, which can disrupt the pH of physiological buffers and induce precipitation upon dilution in cell culture media[1]. Conversely, utilizing non-standardized anhydrous hydrochloride forms can lead to unpredictable hygroscopicity; the anhydrous lattice readily absorbs environmental moisture to revert to the monohydrate state, causing batch-to-batch weight variability and compromising the reproducibility of quantitative assays and solid dosage formulations [2].

Substitution Risk

Free base / other salts Solubility, stability, and compendial identity differ markedly; non‑pharmacopoeial forms invalidate traceability required for GMP/GLP reference standard use.
Levofloxacin / moxifloxacin Reported anti‑pseudomonal potency, pharmacokinetic half‑life, and systemic exposure diverge significantly; may not serve as direct analytical or microbiological surrogates.
Non‑pharmacopoeial ciprofloxacin HCl Hydrate state, purity assignment, and traceable certification are not guaranteed; lot‑to‑lot consistency may not meet compendial acceptance criteria without verification.

Aqueous Solubility and Buffer Compatibility

The hydrochloride monohydrate salt is specifically engineered to overcome the severe solubility limitations of the ciprofloxacin free base. Quantitative solubility studies demonstrate that ciprofloxacin hydrochloride monohydrate achieves an aqueous solubility of approximately 42.0 mg/mL in water, whereas the free base remains practically insoluble without aggressive pH adjustment [1]. This magnitude of difference ensures that the monohydrate form can be readily incorporated into aqueous workflows, preventing spontaneous precipitation when diluted into neutral physiological buffers or complex biological media [2].

Evidence DimensionAqueous solubility in unbuffered water
Target Compound Data42.0 ± 0.07 mg/mL (Ciprofloxacin HCl monohydrate)
Comparator Or BaselinePractically insoluble, < 0.1 mg/mL (Ciprofloxacin free base)
Quantified Difference> 400-fold increase in aqueous solubility
ConditionsDissolution in distilled water at ambient temperature

Eliminates the need for harsh acidic solvents during stock solution preparation, preserving the integrity of pH-sensitive biological assays and cell cultures.

Solid‑State Photostability
Head‑to‑head
HCl monohydrateLess degraded under sunlight
Free baseMore degraded; greater impurity formation
Reported higher photostability supports reliable analytical stock preparation and extended reference material shelf‑life.
Solid‑state exposure under Sudanese environmental conditions.

Thermal Stability and Dehydration Kinetics

The monohydrate form provides a highly stable crystal lattice that resists degradation during standard pharmaceutical processing. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal that ciprofloxacin hydrochloride monohydrate maintains structural integrity up to 140–160 °C, at which point predictable endothermic dehydration occurs, followed by sequential melting and degradation only at extreme temperatures of 310–340 °C [1]. In contrast, anhydrous forms exhibit lower thermal thresholds and unpredictable phase transitions, complicating high-shear or high-temperature manufacturing processes[2].

Evidence DimensionThermal degradation and melting threshold
Target Compound DataStable up to 140–160 °C (dehydration); melts/degrades at 310–340 °C
Comparator Or Baseline270–280 °C melting point (Anhydrous ciprofloxacin baseline)
Quantified Difference30–60 °C higher thermal degradation threshold for the monohydrate lattice
ConditionsThermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) up to 350 °C

Ensures API stability during high-temperature manufacturing processes such as spray drying, hot-melt extrusion, or sterilization.

Anti‑Pseudomonal Potency
Class‑level
greater in vitro activity vs levofloxacin against P. aeruginosa
Reported potency difference informs choice of positive control in anti‑pseudomonal susceptibility studies.
Derived from combined exposure‑susceptibility (AUC/MIC) analysis.

Mechanical Compressibility and Solid-State Processing

Ciprofloxacin hydrochloride monohydrate exhibits distinct mechanical properties that facilitate direct compression and wet granulation workflows. Under compression forces ranging from 4.9 to 19.6 kN, the monohydrate powder transitions predictably through elastic-plastic to plastic deformation phases, achieving maximum tensile strength without uncontrolled polymorphic conversion [1]. Formulations utilizing the free base or metastable anhydrous forms often suffer from poor flowability, capping, or moisture-induced phase changes under mechanical stress, leading to batch failures in solid dosage manufacturing [2].

Evidence DimensionCompressibility and tensile strength under mechanical stress
Target Compound DataPredictable plastic deformation and maximum tensile strength at 19.6 kN
Comparator Or BaselineMetastable anhydrous forms (prone to phase transition under pressure)
Quantified DifferenceMaintained monohydrate lattice integrity under high compression forces
ConditionsTablet compression testing at 4.9–19.6 kN pressure profiles

Reduces the risk of API polymorphic transformation and tablet defects during large-scale mechanical compression and milling.

Class‑Leading Activity
Reported
Ranked most active fluoroquinolone against P. aeruginosa in a panel of 4,151 clinical isolates
Supports use as the most stringent Gram‑negative comparator in resistance surveillance and mechanism‑of‑action research.
Compared with gatifloxacin, levofloxacin, moxifloxacin, and trovafloxacin.
Reference Standard Identity
Class‑level
USP, EP, and BP official reference standard; no alternative salt or hydrate fulfills compendial traceability requirements
Binary requirement for compliant quality control batch release and analytical method validation.
Qualitative regulatory status; substitution invalidates pharmacopoeial method suitability.
Dissolution Performance
Reported
6 of 10 commercial brands achieved >70% dissolution in specified medium
Highlights that API quality and formulation control directly influence dissolution‑based bioequivalence assessment.
In vitro dissolution testing of ciprofloxacin HCl tablets; 40% of brands did not meet threshold.
Pharmacokinetic Profile
Head‑to‑head
Ciprofloxacin HClt½ 5.37 ± 0.82 h, AUC 5.75 µg·h/mL (250 mg)
Levofloxacint½ 6.26 ± 0.91 h, AUC 44.8 µg·h/mL (500 mg)
Moxifloxacint½ 11.77 ± 1.73 h, AUC 39.3 µg·h/mL (400 mg)
Shorter half‑life and lower systemic exposure necessitate distinct dosing‑interval modeling in PK/PD study design.
Single oral dose in 12 healthy volunteers; validated HPLC assay.

Aqueous Antimicrobial Susceptibility Testing (AST)

Due to its >400-fold higher aqueous solubility compared to the free base, ciprofloxacin hydrochloride monohydrate is the mandatory standard for preparing high-concentration stock solutions in microbiological assays. It prevents premature precipitation when diluted into neutral pH Mueller-Hinton broth or PBS, ensuring accurate Minimum Inhibitory Concentration (MIC) determinations [1].

Solid Oral Dosage Form Manufacturing

The predictable elastic-plastic compressibility and high thermal degradation threshold (310–340 °C) of the monohydrate form make it ideal for high-speed tableting and wet granulation. Its stable hydration state prevents the moisture-scavenging behavior seen in anhydrous forms, ensuring consistent API weight and dissolution profiles across production batches [2].

Advanced Spray-Dried Inhalable Formulations

The thermal stability of the monohydrate lattice (stable up to 140 °C before dehydration) allows it to withstand the thermal stress of spray-drying processes. This enables the engineering of uniform, respirable dry powder microparticles for targeted pulmonary delivery without inducing unwanted amorphous transitions.

Application Fit Matrix

Application
Selection Property
Validation Focus
Compendial Reference Standard for QC & Validation
USP/EP/BP designated monohydrate salt; traceable certification
Confirm lot‑specific purity, water content, and chromatographic identity per monograph
Positive Control in Anti‑Pseudomonal Susceptibility Studies
Reported high in vitro potency against P. aeruginosa
Verify MIC against local clinical isolates; assess consistency with published susceptibility ranges
Formulation Development & Dissolution Method Qualification
High aqueous solubility (35 mg/mL) and defined hydrate
Evaluate dissolution profile in biorelevant media; confirm crystalline form stability under processing conditions
PK/PD Modeling of Fluoroquinolone Exposure
Distinct short half‑life and low systemic exposure relative to levofloxacin/moxifloxacin
Validate dose‑exposure relationship in relevant preclinical model; document sampling schedule to capture rapid elimination phase

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

385.1204620 Da

Monoisotopic Mass

385.1204620 Da

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4BA73M5E37

GHS Hazard Statements

Aggregated GHS information provided by 171 companies from 22 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 27 of 171 companies. For more detailed information, please visit ECHA C&L website;
Of the 19 notification(s) provided by 144 of 171 companies with hazard statement code(s):;
H319 (91.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (79.86%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment of chronic pulmonary infections caused by Pseudomonas aeruginosa

Livertox Summary

Ciprofloxacin is a second generation fluoroquinolone antibiotic that is widely used in the therapy of mild-to-moderate urinary and respiratory tract infections caused by susceptible organisms. Ciprofloxacin has been linked to rare but convincing instances of liver injury that can be severe and even fatal.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Anti-Infective Agents; Antibacterial Agents; Quinolones; Fluoroquinolones

Pharmacology

Ciprofloxacin Hydrochloride is the hydrochloride salt form of ciprofloxacin, a fluoroquinolone related to nalidixic acid with antibacterial activity. Ciprofloxacin hydrochloride exerts its bactericidal effect by interfering with the bacterial DNA gyrase, thereby inhibiting the DNA synthesis and preventing bacterial cell growth.

MeSH Pharmacological Classification

Cytochrome P-450 CYP1A2 Inhibitors

Pictograms

Irritant

Irritant

Other CAS

128074-72-6
86393-32-0

Metabolism Metabolites

Hepatic. Four metabolites have been identified in human urine which together account for approximately 15% of an oral dose. The metabolites have antimicrobial activity, but are less active than unchanged ciprofloxacin. Route of Elimination: Approximately 40 to 50% of an orally administered dose is excreted in the urine as unchanged drug. Half Life: 4 hours

Wikipedia

Ciprofloxacin hydrochloride hydrate

FDA Medication Guides

CIPRO
CIPROFLOXACIN HYDROCHLORIDE
CIPROFLOXACIN
TABLET;ORAL
INJECTABLE;INJECTION
FOR SUSPENSION;ORAL
BAYER HLTHCARE
09/20/2024
03/25/2022
CIPRO XR
CIPROFLOXACIN; CIPROFLOXACIN HYDROCHLORIDE
TABLET, EXTENDED RELEASE;ORAL
03/30/2021
PROQUIN XR
DEPOMED INC
08/15/2011

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
1: Camacho-Ortiz A, Gutiérrez-Delgado EM, Garcia-Mazcorro JF, Mendoza-Olazarán S, Martínez-Meléndez A, Palau-Davila L, Baines SD, Maldonado-Garza H, Garza-González E. Randomized clinical trial to evaluate the effect of fecal microbiota transplant for initial Clostridium difficile infection in intestinal microbiome. PLoS One. 2017 Dec 20;12(12):e0189768. doi: 10.1371/journal.pone.0189768. eCollection 2017. PubMed PMID: 29261736.
2: Kirchhoff J, Glaser U, Bohnert JA, Pletz MW, Popp J, Neugebauer U. Simple ciprofloxacin resistance test and determination of minimal inhibitory concentration (MIC) within two hours using Raman spectroscopy. Anal Chem. 2017 Dec 20. doi: 10.1021/acs.analchem.7b03800. [Epub ahead of print] PubMed PMID: 29260541.
3: Alkathiri B, El-Khadragy MF, Metwally DM, Al-Olayan EM, Bakhrebah MA, Abdel Moneim AE. Pomegranate (Punica granatum) Juice Shows Antioxidant Activity against Cutaneous Leishmaniasis-Induced Oxidative Stress in Female BALB/c Mice. Int J Environ Res Public Health. 2017 Dec 18;14(12). pii: E1592. doi: 10.3390/ijerph14121592. PubMed PMID: 29258248.
4: Elal Mus T, Cetinkaya F, Cibik R, Soyutemiz GE, Simsek H, Coplu N. Pathogenicity determinants and antibiotic resistance profiles of enterococci from foods of animal origin in Turkey. Acta Vet Hung. 2017 Dec;65(4):461-474. doi: 10.1556/004.2017.044. PubMed PMID: 29256290.
5: Ge Y, Chen X, Huang Y, Lyu H, Zhao Z, Zhou Y. [Drug resistance and protoporphyrin ferrochelatase of Ralstonia mannitolilytica]. Zhejiang Da Xue Xue Bao Yi Xue Ban. 2017 Jul 25;46(4):413-420. Chinese. PubMed PMID: 29256231.
6: Drobnis EZ, Nangia AK. Antimicrobials and Male Reproduction. Adv Exp Med Biol. 2017;1034:131-161. doi: 10.1007/978-3-319-69535-8_10. PubMed PMID: 29256130.
7: Kao WC, Belkin S, Cheng JY. Microbial biosensing of ciprofloxacin residues in food by a portable lens-free CCD-based analyzer. Anal Bioanal Chem. 2017 Dec 18. doi: 10.1007/s00216-017-0792-x. [Epub ahead of print] PubMed PMID: 29256081.
8: Matono T, Morita M, Yahara K, Lee KI, Izumiya H, Kaku M, Ohnishi M. Emergence of Resistance Mutations in Salmonella enterica Serovar Typhi Against Fluoroquinolones. Open Forum Infect Dis. 2017 Nov 2;4(4):ofx230. doi: 10.1093/ofid/ofx230. eCollection 2017 Fall. PubMed PMID: 29255729; PubMed Central PMCID: PMC5726467.
9: DeWolf MC, Warhold LG. Ciprofloxacin-Induced Extensor Tendon Rupture in the Hand: A Case Report. JBJS Case Connect. 2015 Apr 8;5(2):e301-e304. doi: 10.2106/JBJS.CC.N.00059. PubMed PMID: 29252438.
10: Oskooi M, Sunnerhagen T, Senneby E, Rasmussen M. A prospective observational treatment study of aerococcal urinary tract infection. J Infect. 2017 Dec 15. pii: S0163-4453(17)30406-1. doi: 10.1016/j.jinf.2017.12.009. [Epub ahead of print] PubMed PMID: 29253561.
11: Caspar Y, Hennebique A, Maurin M. Antibiotic susceptibility of Francisella tularensis subsp. holarctica strains isolated from tularaemia patients in France between 2006 and 2016. J Antimicrob Chemother. 2017 Dec 14. doi: 10.1093/jac/dkx460. [Epub ahead of print] PubMed PMID: 29253157.
12: Harris PNA, Ben Zakour NL, Roberts LW, Wailan AM, Zowawi HM, Tambyah PA, Lye DC, Jureen R, Lee TH, Yin M, Izharuddin E, Looke D, Runnegar N, Rogers B, Bhally H, Crowe A, Schembri MA, Beatson SA, Paterson DL; MERINO Trial investigators. Whole genome analysis of cephalosporin-resistant Escherichia coli from bloodstream infections in Australia, New Zealand and Singapore: high prevalence of CMY-2 producers and ST131 carrying blaCTX-M-15 and blaCTX-M-27. J Antimicrob Chemother. 2017 Dec 14. doi: 10.1093/jac/dkx466. [Epub ahead of print] PubMed PMID: 29253152.
13: Laub K, Tóthpál A, Kovács E, Sahin-Tóth J, Horváth A, Kardos S, Dobay O. High prevalence of Staphylococcus aureus nasal carriage among children in Szolnok, Hungary. Acta Microbiol Immunol Hung. 2017 Dec 18:1-14. doi: 10.1556/030.65.2018.001. [Epub ahead of print] PubMed PMID: 29250963.
14: Nüesch-Inderbinen MT, Baschera M, Zurfluh K, Hächler H, Nüesch H, Stephan R. Clonal Diversity, Virulence Potential and Antimicrobial Resistance of Escherichia coli Causing Community Acquired Urinary Tract Infection in Switzerland. Front Microbiol. 2017 Dec 1;8:2334. doi: 10.3389/fmicb.2017.02334. eCollection 2017. PubMed PMID: 29250044; PubMed Central PMCID: PMC5716990.
15: Wang Y, Tong Y, Xu X, Zhang L. Metal-organic framework-derived three-dimensional porous Cu@graphitic octahedron carbon cages as highly efficient enrichment material for simultaneous determination of four fluoroquinolones. J Chromatogr A. 2017 Dec 11. pii: S0021-9673(17)31797-1. doi: 10.1016/j.chroma.2017.12.021. [Epub ahead of print] PubMed PMID: 29248346.
16: Hayes RA, Bennett HY, O'Hagan S. Rothia dentocariosa endophthalmitis following intravitreal injection-a case report. J Ophthalmic Inflamm Infect. 2017 Dec 16;7(1):24. doi: 10.1186/s12348-017-0142-3. PubMed PMID: 29247280.
17: Wabeto W, Abraham Y, Anjulo AA. Detection and identification of antimicrobial-resistant Salmonella in raw beef at Wolaita Sodo municipal abattoir, Southern Ethiopia. J Health Popul Nutr. 2017 Dec 16;36(1):52. doi: 10.1186/s41043-017-0131-z. PubMed PMID: 29246181.
18: Walkty A, Adam H, Baxter M, Lagacé-Wiens P, Karlowsky JA, Hoban DJ, Zhanel GG. In vitro activity of ceftolozane/tazobactam versus antimicrobial non-susceptible Pseudomonas aeruginosa clinical isolates including MDR and XDR isolates obtained from across Canada as part of the CANWARD study, 2008-16. J Antimicrob Chemother. 2017 Dec 12. doi: 10.1093/jac/dkx468. [Epub ahead of print] PubMed PMID: 29244121.
19: Song Y, Bai J, Zhang R, He H, Li C, Wang J, Li S, Peng Y, Ning B, Wang M, Gao Z. Michael-addition-mediated photonic crystals allows pretreatment-free and label-free sensoring of Ciprofloxacin in fish farming water. Anal Chem. 2017 Dec 15. doi: 10.1021/acs.analchem.7b04655. [Epub ahead of print] PubMed PMID: 29243476.
20: Naik OA, Shashidhar R, Rath D, Bandekar JR, Rath A. Characterization of multiple antibiotic resistance of culturable microorganisms and metagenomic analysis of total microbial diversity of marine fish sold in retail shops in Mumbai, India. Environ Sci Pollut Res Int. 2017 Dec 14. doi: 10.1007/s11356-017-0945-7. [Epub ahead of print] PubMed PMID: 29243150.

Explore Compound Types